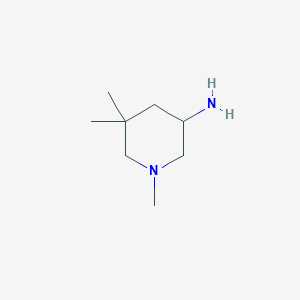

1,5,5-Trimethylpiperidin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

588713-90-0 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1,5,5-trimethylpiperidin-3-amine |

InChI |

InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3 |

InChI Key |

GMMNZSHKLQLLDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN(C1)C)N)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1,5,5 Trimethylpiperidin 3 Amine and Its Functionalized Derivatives

Foundational Amine Synthesis Methodologies Applicable to Piperidine (B6355638) Structures

The construction of the piperidine ring, a core structure in many natural products and pharmaceuticals, can be achieved through several foundational synthetic methods. researchgate.net These methods provide the basis for the synthesis of more complex derivatives.

Reductive Amination of Ketone Precursors for Tertiary Amine Formation

Reductive amination is a robust and widely employed method for the synthesis of amines. pearson.commasterorganicchemistry.com This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. pearson.comresearchgate.net For the formation of tertiary amines, a secondary amine is reacted with a carbonyl compound. sci-hub.se

A variety of reducing agents can be utilized for the reduction of the imine intermediate, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is often crucial for the success of the reaction, with milder reagents like NaBH₃CN being particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. pearson.commasterorganicchemistry.com

The synthesis of piperidine structures through reductive amination often involves the cyclization of a precursor containing both a carbonyl group and an amine. Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful strategy for constructing the piperidine ring. mdpi.com For instance, a δ-amino ketone can undergo intramolecular condensation to form a cyclic imine, which is subsequently reduced to the piperidine.

A comparative analysis of common reducing agents used in reductive amination is presented below:

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions. pearson.commasterorganicchemistry.com | Toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts. masterorganicchemistry.com | More expensive than other borohydrides. |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" method, high efficiency. researchgate.net | Requires specialized equipment (hydrogenator). |

Nucleophilic Displacement and Alkylation Approaches in Piperidine Synthesis

Nucleophilic displacement and alkylation reactions are fundamental to the synthesis of piperidine rings and their derivatives. These reactions involve the formation of new carbon-nitrogen or carbon-carbon bonds.

Intramolecular nucleophilic substitution is a common strategy for piperidine ring closure. A typical precursor would be a haloamine, where the amino group acts as a nucleophile, displacing a halide from the other end of the carbon chain to form the cyclic amine. For example, a 5-halo-pentylamine can cyclize to form a piperidine.

Alkylation of pre-existing piperidine rings is another important approach. This can involve the N-alkylation of a piperidine to introduce substituents on the nitrogen atom or C-alkylation at various positions on the ring. researchgate.net For instance, N-substituted piperidines can be synthesized by reacting piperidine with an alkyl halide. researchgate.net Lewis acid catalysts can activate piperidine derivatives to generate acyliminium ions, which can then react with various carbon nucleophiles at the 2-position of the piperidine ring. acs.org

Rearrangement Reactions (e.g., Hofmann, Curtius) in Amine Scaffold Construction

Rearrangement reactions provide powerful tools for the synthesis of amines by transforming one functional group into another, often with a change in the carbon skeleton.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org While typically used for synthesizing primary amines, this reaction can be adapted for the construction of heterocyclic systems. For example, a cyclic amide (a lactam) could potentially undergo a Hofmann-type rearrangement to yield a cyclic amine.

The Curtius rearrangement is another method for converting a carboxylic acid into a primary amine. wikipedia.orgorganic-chemistry.org The process involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile like water to yield the amine. wikipedia.orgnih.govrsc.org This rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov Similar to the Hofmann rearrangement, the Curtius rearrangement can be applied to precursors that lead to the formation of a piperidine ring. For example, a carboxylic acid with a latent amino group at the appropriate position could be a suitable substrate.

| Rearrangement | Starting Material | Intermediate | Product | Key Features |

| Hofmann | Primary Amide | Isocyanate wikipedia.org | Primary Amine (one carbon less) wikipedia.org | Uses Br₂ and base. wikipedia.org |

| Curtius | Carboxylic Acid (via Acyl Azide) | Isocyanate wikipedia.orgorganic-chemistry.org | Primary Amine | Thermally induced rearrangement of acyl azide. wikipedia.orgorganic-chemistry.org |

Targeted Synthesis of 1,5,5-Trimethylpiperidin-3-amine and Related Isomers

The synthesis of the specific target molecule, this compound, requires a multi-step approach that builds upon the foundational methodologies discussed above.

Carbonyl Alkylative Amination for Tertiary Amine Synthesis

A modern and powerful strategy for the synthesis of tertiary amines is the carbonyl alkylative amination. sci-hub.senih.govnju.edu.cn This method involves the coupling of an aldehyde, a secondary amine, and an alkyl halide in a single step, often facilitated by visible light and a silane (B1218182) reducing agent. sci-hub.senih.gov This process generates an alkyl radical that adds to an in-situ formed iminium ion. cam.ac.uk This approach offers a highly modular and efficient route to structurally diverse tertiary amines. nju.edu.cnresearchgate.net

For the synthesis of this compound, a hypothetical carbonyl alkylative amination approach could involve the reaction of a suitably substituted aldehyde, methylamine (B109427) (as the secondary amine precursor), and a methyl halide. However, the direct application to form the specific gem-dimethyl and C3-amino substitution pattern would require a carefully designed precursor.

Approaches from Piperidinone Intermediates

A more practical and well-documented route to substituted piperidines like this compound involves the use of piperidinone intermediates. researchgate.netdtic.mil Piperidones are versatile building blocks that can be readily functionalized. dtic.mil

The synthesis of this compound can be envisioned starting from a suitably substituted piperidinone. For instance, a potential route could begin with the synthesis of 1,5,5-trimethyl-3-oxopiperidine. This ketone could then be converted to the desired amine via reductive amination. The reaction of the piperidinone with ammonia (B1221849) or a protected amine source, followed by reduction, would yield the target 3-amino-1,5,5-trimethylpiperidine.

A plausible synthetic sequence is outlined below:

Synthesis of a 3-oxopiperidine precursor: This could be achieved through various cyclization strategies.

N-methylation and gem-dimethylation: Introduction of the methyl groups at the N1 and C5 positions.

Reductive amination of the 3-keto group: Conversion of the ketone to the amine.

The synthesis of related compounds, such as (R)-3-amino-1-methylpiperidine, has been reported starting from (R)-3-(Boc-amino)piperidine, which is then N-methylated followed by deprotection. chemicalbook.com This highlights the utility of starting with a pre-functionalized piperidine ring.

Stereoselective Synthesis of Piperidine Amine Isomers and Analogs

The precise three-dimensional arrangement of atoms in piperidine-based molecules is crucial for their biological activity. Stereoselective synthesis enables the targeted production of specific isomers, minimizing the need for separating unwanted stereoisomers and enhancing the efficiency of drug discovery and development. Advanced strategies focus on controlling chirality within the piperidine ring and developing pathways that are both diastereoselective and enantioselective.

Control of Chirality in Piperidine Ring Systems

Controlling the absolute configuration of stereocenters within the piperidine scaffold is a fundamental challenge in organic synthesis. Chiral piperidines are prevalent cores in a vast number of pharmaceuticals. researchgate.net Several key strategies have been developed to introduce and maintain chirality throughout the synthetic sequence.

One effective method involves a rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. dicp.ac.cnbohrium.com In this approach, a chiral primary amine is introduced under reducing conditions, which, in the presence of water, facilitates a transamination with the nitrogen atom of the pyridine (B92270) ring. dicp.ac.cnbohrium.com This process not only replaces the original nitrogen but also induces chirality in the final piperidine product with high efficiency. dicp.ac.cnbohrium.com This method is notable for its ability to create highly valuable chiral piperidines, including those containing fluorine, without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn

Another powerful strategy relies on the functionalization of the piperidine ring itself. The site-selectivity and stereoselectivity of C-H functionalization can be meticulously controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov For instance, specialized chiral dirhodium catalysts have been engineered to perform C-H insertions at specific positions on the piperidine ring with high levels of diastereo- and enantiocontrol. nih.gov This allows for the late-stage introduction of functional groups, providing access to a diverse range of multi-substituted piperidine derivatives with excellent diastereoselectivity. researchgate.net

Furthermore, chirality can be established early in the synthesis by using chiral starting materials. Homopropargylic amines, prepared with high enantiomeric excess using methods like Ellman's sulfinyl imine chemistry, can serve as precursors. Subsequent cyclization reactions, such as those catalyzed by gold, can proceed without compromising the stereochemical integrity of the original chiral center, leading to enantiomerically pure piperidine structures. nih.gov

Diastereoselective and Enantioselective Pathways to Substituted Piperidinamines

Building upon the principles of chirality control, specific synthetic pathways have been refined to selectively produce either diastereomers or enantiomers of substituted piperidinamines.

Diastereoselective Synthesis: A recently developed method for creating polysubstituted piperidines involves a boronyl radical-catalyzed (4+2) cycloaddition. nih.gov This reaction, using commercially available diboron (B99234) compounds, proceeds between 3-aroyl azetidines and various alkenes to deliver piperidines with dense substituents at the 3, 4, and 5-positions. nih.gov The process is characterized by high yields and excellent diastereoselectivity, even with previously unreactive substituted alkenes. nih.gov Similarly, gold-catalyzed sequential reactions, involving cyclization, reduction, and a Ferrier rearrangement, can produce highly functionalized piperidin-4-ols with outstanding diastereoselectivity. nih.gov

Enantioselective Synthesis: Organocatalysis offers a powerful metal-free approach to enantiomerically enriched piperidines. The intramolecular aza-Michael reaction, for example, can be catalyzed by a quinoline-based organocatalyst in combination with a co-catalyst like trifluoroacetic acid. nih.govresearchgate.net This method enables the synthesis of a variety of enantiomerically enriched 2,5-disubstituted and 2,5,5-trisubstituted protected piperidines. nih.govresearchgate.net

Kinetic resolution is another effective technique. Using a chiral base system, such as n-butyllithium (n-BuLi) and sparteine, racemic mixtures of N-Boc-2-arylpiperidines can be resolved. rsc.org The chiral base selectively deprotonates one enantiomer at the alpha-carbon, which can then be trapped by an electrophile, resulting in a highly enantioenriched product. rsc.org

Catalyst-controlled C-H functionalization using advanced rhodium catalysts also provides a direct route to enantioselective synthesis. Depending on the specific chiral rhodium catalyst and the nitrogen protecting group used (e.g., N-Boc or N-Bs), functionalization can be directed to the C2 or C4 positions with high enantioselectivity. nih.gov

| Method | Catalyst/Reagent | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Transamination | [RhCp*Cl₂]₂ / Chiral Primary Amine | Induces chirality from a chiral amine onto the piperidine ring. | Excellent diastereo- and enantioselectivity | dicp.ac.cnbohrium.com |

| Radical (4+2) Cycloaddition | Boronyl Radical (from diboron compounds) | Forms polysubstituted piperidines from azetidines and alkenes. | High diastereoselectivity | nih.gov |

| Intramolecular aza-Michael Reaction | Quinoline Organocatalyst / Trifluoroacetic Acid | Organocatalytic cyclization of N-tethered alkenes. | Good to high enantioselectivity | nih.govresearchgate.net |

| Catalyst-Controlled C-H Functionalization | Chiral Dirhodium Catalysts (e.g., Rh₂(R-TCPTAD)₄) | Site-selective and stereoselective C-H insertion. | High diastereo- and enantioselectivity | nih.gov |

| Kinetic Resolution | n-BuLi / Sparteine (Chiral Base) | Asymmetric deprotonation of one enantiomer from a racemic mixture. | High enantiomeric ratios | rsc.org |

| Sequential Gold-Catalyzed Cyclization | Gold(I) Complex / Catecholborane | One-pot synthesis of piperidin-4-ols. | Excellent diastereoselectivity | nih.gov |

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. unibo.it The synthesis of piperidine derivatives has benefited significantly from these efforts, focusing on reducing waste, using safer solvents, and employing renewable resources.

A key aspect of green chemistry is maximizing atom economy , where the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions are exemplary in this regard, allowing for the synthesis of highly derivatized piperidines from simple precursors like aromatic aldehydes, anilines, and β-ketoesters in a single step, often with the aid of an inexpensive and reusable organocatalyst. researchgate.netresearchgate.net The boronyl radical-catalyzed (4+2) cycloaddition also features high atom economy. nih.gov

The use of greener solvents is another critical area. Water-mediated intramolecular cyclizations have been developed for the synthesis of piperidinols, avoiding the use of volatile organic compounds. nih.gov An efficient approach to N-substituted piperidones was developed that presents significant advantages over classical methods like the Dieckman approach. researchgate.netnih.gov

Perhaps most impactful is the use of bio-renewable feedstocks to replace petroleum-based starting materials. A novel green production method for 2-aminomethylpiperidine was developed starting from 2,5-bis(aminomethyl)furan, which is derived from biomass. rsc.org This process uses a recyclable platinum on gamma-alumina (Pt/γ-Al₂O₃) catalyst in an aqueous solution. rsc.org Similarly, processes are being developed to synthesize piperidine via reductive amination from δ-valerolactone, another biomass derivative. researchgate.net The use of non-toxic and environmentally friendly catalysts, such as those based on iron, further contributes to the green credentials of these synthetic routes. nih.gov

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass derivatives | 2-Aminomethylpiperidine from 2,5-bis(aminomethyl)furan | rsc.org |

| Atom Economy | One-pot multicomponent reactions | Synthesis of tetrahydropyridines from anilines, aldehydes, and β-ketoesters | researchgate.net |

| Benign Solvents | Water-mediated reactions | Water-mediated intramolecular cyclization for piperidinols | nih.gov |

| Safer/Reusable Catalysts | Use of non-toxic or recyclable catalysts | Iron-catalyzed reductive amination; recyclable Pt/γ-Al₂O₃ | nih.govrsc.org |

| Process Efficiency | Avoiding classical, high-waste methods | Direct synthesis of N-substituted piperidones avoiding Dieckman condensation | researchgate.netnih.gov |

Catalyst Development for Efficient Piperidine Amine Synthesis

The development of novel and efficient catalysts is paramount to advancing the synthesis of piperidine amines. Modern catalysts offer higher yields, milder reaction conditions, and greater selectivity, making complex molecular architectures more accessible.

Precious Metal Catalysts:

Rhodium (Rh): Rhodium complexes are highly versatile. Chiral dirhodium catalysts are at the forefront of selective C-H functionalization, enabling the synthesis of specific positional and stereo-isomers of piperidine derivatives. nih.gov Rhodium is also key in the catalytic transfer hydrogenation of pyridinium salts to form chiral piperidines. dicp.ac.cnbohrium.com

Iridium (Ir): Cp*Ir complexes have been developed for the efficient N-heterocyclization of primary amines with diols to furnish a variety of cyclic amines, including piperidines, in excellent yields. organic-chemistry.org

Gold (Au): Gold(I) complexes catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov They are also used in sequential one-pot reactions to produce piperidin-4-ols with high diastereoselectivity. nih.gov

Palladium (Pd): Palladium catalysts are effective for the Wacker-type aerobic oxidative cyclization of alkenes, providing access to piperidines and other nitrogen heterocycles. organic-chemistry.org

Platinum (Pt): Platinum supported on gamma-alumina (Pt/γ-Al₂O₃) has proven to be an effective and recyclable catalyst for the green production of 2-aminomethylpiperidine from biomass-derived furan (B31954) compounds. rsc.org

Other Catalytic Systems:

Metal-Free Catalysts: A significant trend is the move towards metal-free catalysis. Boronyl radical-catalyzed cycloadditions offer a metal-free pathway to polysubstituted piperidines under mild conditions. nih.gov Organocatalysts, such as 5-sulfosalicylic acid, are used to drive multicomponent reactions for piperidine synthesis efficiently and with the advantage of being inexpensive, reusable, and non-toxic. researchgate.net

Base Metal Catalysts: Cobalt-based catalysts, such as Raney cobalt, are used for the hydrogenation of pyridine to produce piperidine. google.com Iron catalysts are being explored for green reductive amination reactions. nih.gov

Simple Oxide Catalysts: In some processes, simple and weak acidic supports like silica (B1680970) (SiO₂) have been found to be selective catalysts for the production of piperidine from biomass derivatives at high temperatures. researchgate.net

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Rhodium | Chiral Dirhodium catalysts | C-H Functionalization | High regio- and stereoselectivity | nih.gov |

| Iridium | Cp*Ir complex | N-heterocyclization | High yields for cyclic amine formation | organic-chemistry.org |

| Gold | Gold(I) complex | Oxidative Amination / Cyclization | Works on non-activated alkenes | nih.govnih.gov |

| Metal-Free Radical | Boronyl Radical | (4+2) Cycloaddition | Metal-free, high diastereoselectivity | nih.gov |

| Metal-Free Organocatalyst | 5-Sulfosalicylic acid | Multicomponent Reaction | Inexpensive, reusable, non-toxic | researchgate.net |

| Platinum | Pt/γ-Al₂O₃ | Hydrogenolysis from Biomass | Green, recyclable catalyst system | rsc.org |

| Cobalt | Raney Cobalt | Hydrogenation of Pyridine | Established industrial catalyst | google.com |

| Silica | SiO₂ | Reductive Amination from Biomass | Simple, selective at high temperature | researchgate.net |

Elucidating the Chemical Reactivity Profile of 1,5,5 Trimethylpiperidin 3 Amine

Nucleophilic Reactivity of the Piperidine (B6355638) Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group in 1,5,5-Trimethylpiperidin-3-amine makes it a potent nucleophile, readily participating in reactions with a range of electrophiles.

Acylation and Sulfonylation Reactions

The secondary amine of this compound can be readily acylated to form amides. This transformation is of significant interest as the resulting N-acyl anthranilamides and their derivatives are found in numerous drugs and drug candidates. nih.gov The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Similarly, sulfonylation of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, which can significantly alter the chemical and physical properties of the parent molecule.

Alkylation Reactions and Quaternization Processes

The nitrogen atom in this compound can undergo alkylation with alkyl halides. The introduction of alkyl groups can proceed to form secondary and tertiary amines. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts, a process known as quaternization. mdpi.com The reactivity in these processes is influenced by factors such as the nature of the alkylating agent and the reaction conditions. The formation of quaternary ammonium salts results in a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties. mdpi.com

Electrophilic Transformations on the Piperidine Ring System

While the primary reactivity resides at the amine functionality, the piperidine ring itself can undergo certain transformations.

Substitutions on the Carbon Skeleton

Direct electrophilic substitution on the carbon skeleton of saturated heterocycles like piperidine is generally challenging due to the electron-rich nature of the ring being less susceptible to attack by electrophiles compared to aromatic systems. However, derivatization can be achieved through multi-step sequences. For instance, the synthesis of substituted piperidines can be accomplished through various synthetic strategies, often involving the construction of the ring from acyclic precursors or the functionalization of pre-existing piperidine scaffolds.

Nitrosation Reactions of Amine Functionality

The secondary amine in this compound can react with nitrosating agents, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), to form an N-nitrosamine. nih.govsimsonpharma.com This reaction involves the electrophilic attack of the nitrosonium ion (NO+) on the nucleophilic amine nitrogen. nih.gov The formation of N-nitrosamines is a significant chemical transformation, as this class of compounds is of considerable interest in various fields of chemical research. The structure of a related compound, 1-Nitrosopiperidin-3-amine, has been documented. nih.gov The mechanism for the nitrosation of secondary amines involves the direct reaction of the amine with one equivalent of the nitrosating agent. nih.gov

Participation in Multi-Component Reaction Systems

Oxidative and Reductive Transformations of the Amine and Ring

The oxidative and reductive transformations of this compound can target either the exocyclic primary amine, the endocyclic secondary amine, or the piperidine ring itself. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidative Transformations

The oxidation of this compound can lead to a variety of products. The primary amine at the C-3 position and the secondary amine within the ring are both susceptible to oxidation.

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. google.comgoogle.comwipo.int This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. N-oxides of piperidine derivatives are known to be metabolites of tertiary amine drugs and can sometimes act as prodrugs. google.com In some cases, these N-oxides can undergo rearrangement reactions. acs.org

Oxidation of the Primary Amine: The primary amino group at the C-3 position can undergo oxidation to form various functionalities. Mild oxidation may yield a hydroxylamine (B1172632) or nitroso derivative, while stronger oxidizing agents could lead to a nitro group.

Oxidative C-H Functionalization and Ring Cleavage: The carbon atoms alpha to the ring nitrogen are susceptible to oxidation, which can lead to the formation of iminium ions. nih.govnih.gov These reactive intermediates can then be trapped by nucleophiles. In some instances, oxidative processes can result in the cleavage of the piperidine ring. acs.orgnih.govresearchgate.net For example, photoredox catalysis in combination with a Lewis acid has been shown to enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, a reaction that could potentially be applied to piperidine systems. acs.orgnih.gov Furthermore, the oxidation of N-vinyl amides and related compounds with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of piperidine structures through stereoselective cyclization. rsc.org

Table 1: Potential Oxidative Transformations of this compound

| Reagent(s) | Target Functional Group | Potential Product(s) | Reaction Type |

| Hydrogen Peroxide (H₂O₂) | Ring Secondary Amine | This compound N-oxide | N-Oxidation |

| Peroxyacetic Acid | Ring Secondary Amine | This compound N-oxide | N-Oxidation |

| Potassium Permanganate (KMnO₄) | C-3 Primary Amine | 1,5,5-Trimethyl-3-nitropiperidine | Oxidation |

| DDQ | Ring α-C-H | Iminium ion intermediate | Oxidative C-H Functionalization |

Reductive Transformations

The saturated piperidine ring is generally resistant to reduction under mild conditions. However, specific functional groups within the molecule or the ring itself can be targeted for reduction under more forcing conditions or with specific catalytic systems.

Reduction of N-Oxides: Should the N-oxide of this compound be formed, it can be readily reduced back to the parent secondary amine using various reducing agents.

Reductive Amination: While not a direct reduction of the parent compound, the synthesis of this compound can be envisioned via the reductive amination of 1,5,5-trimethylpiperidin-3-one. This common method for forming amines involves the reaction of a ketone with an amine in the presence of a reducing agent. nih.gov

Catalytic Hydrogenation: The catalytic hydrogenation of pyridines is a common method for the synthesis of piperidines. researchgate.netrsc.orgorganic-chemistry.org While the piperidine ring of this compound is already saturated, related unsaturated precursors could be reduced to obtain this compound. Various catalysts, including platinum oxide, rhodium on carbon, and palladium on carbon, are used for this purpose, often under high pressure and temperature. nih.govresearchgate.net Recent developments have focused on milder conditions, for instance using rhodium oxide or iridium(III) catalysts for the ionic hydrogenation of pyridines. rsc.orgchemrxiv.org

Reductive Ring Cleavage: Under specific and often harsh conditions, the piperidine ring can undergo reductive C-N bond cleavage. nih.govresearchgate.net For example, theoretical studies have investigated the denitrification mechanism of piperidine on metal phosphide (B1233454) surfaces, involving C-N bond cleavage. researchgate.net Additionally, photoredox catalysis in the presence of a Lewis acid has been shown to effect the reductive cleavage of C-N bonds in N-benzoyl pyrrolidines, suggesting a potential, though likely challenging, pathway for piperidine ring opening. nih.gov

Table 2: Potential Reductive Transformations Related to this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1,5,5-Trimethylpiperidin-3-one | NH₃, H₂, Ni or other catalyst | This compound | Reductive Amination |

| Corresponding Pyridine (B92270) Precursor | H₂, PtO₂ or Rh₂O₃ | This compound | Catalytic Hydrogenation |

| This compound N-oxide | H₂, Pd/C | This compound | N-Oxide Reduction |

| N-Benzoyl-1,5,5-trimethylpiperidin-3-amine | Photoredox catalyst, Lewis Acid | Ring-opened product | Reductive C-N Bond Cleavage |

Structure Activity Relationships Sar and Conformational Studies of 1,5,5 Trimethylpiperidin 3 Amine Derivatives

Steric and Electronic Effects on Amine Reactivity and Molecular Interactions

The reactivity of the amine group and the nature of intermolecular interactions in 1,5,5-trimethylpiperidin-3-amine derivatives are profoundly influenced by steric and electronic factors. The piperidine (B6355638) ring itself, with its gem-dimethyl substitution at the 5-position and a methyl group at the 1-position (N-methylation), creates a distinct steric environment that governs how the molecule interacts with biological targets.

Research on related piperidine derivatives has shown that the electronic nature of substituents can have a great effect on their effectiveness in chemical reactions. acs.org For example, in the synthesis of N-(hetero)aryl piperidines, the electronic characteristics of the aniline (B41778) component were found to be compatible with a range of steric and electronic variations, although some heterocycles with specific electronic properties failed to produce the desired products. chemrxiv.org This highlights the sensitivity of piperidine ring chemistry to electronic perturbations.

The stability and chemical reactivity of piperidine-containing molecules are influenced by the steric and electronic properties of the entire molecule, including interactions between different functional groups. researchgate.net Quantum chemistry calculations on piperine, which contains a piperidine ring, revealed that the piperidine ring has a great influence on the steric-electronic properties of the molecule. researchgate.net

Influence of Piperidine Ring Conformation on Derivative Properties

The piperidine ring is not a static, planar structure; it predominantly adopts a chair conformation to minimize steric strain. However, other conformations, such as the twist-boat, are also possible and can be stabilized by protein-ligand interactions. nih.gov The conformational preference of the piperidine ring in this compound derivatives has a direct impact on the spatial orientation of its substituents, which in turn dictates the molecule's shape and how it fits into a binding pocket.

The gem-dimethyl substitution at the C5 position of this compound is expected to have a significant influence on the ring's conformational equilibrium. This substitution pattern can lock the ring in a specific chair conformation to avoid unfavorable steric interactions. The orientation of the amine group at C3 (axial vs. equatorial) is a critical determinant of the molecule's biological activity. An equatorial orientation is generally more stable, but an axial orientation may be required for optimal interaction with a specific biological target.

Studies on N-acylpiperidines have shown that the conformational preferences can be modulated by allylic strain, with a strong preference for an axial orientation of a 2-substituent in some cases. nih.gov Furthermore, computational studies on fluorinated piperidines have revealed that the conformational behavior is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects, with fluorine atoms often showing a preference for the axial position. researchgate.net These findings underscore the subtle balance of forces that determine the conformational landscape of substituted piperidines.

The conformation of the piperidine ring can also be affected by the introduction of an N-nitroso group, which can lead to the presence of boat conformations in equilibrium with chair forms. ias.ac.in This demonstrates that modifications at the nitrogen atom can profoundly affect the ring's conformation.

| Conformational Feature | Influence on Properties | Example from Related Piperidine Derivatives |

|---|---|---|

| Chair vs. Twist-Boat | Affects molecular shape and fit into binding sites. Twist-boat can be stabilized by protein interactions. nih.gov | 23% of N-acylpiperidine structures in the PDB adopt a twist-boat conformation. nih.gov |

| Axial vs. Equatorial Substituent Orientation | Determines the spatial positioning of functional groups, impacting binding affinity and selectivity. nih.gov | In piperidine dicarboxylates, the trans arrangement of carboxyl groups (implying specific axial/equatorial orientations) leads to the most effective interaction with NMDA receptors. nih.gov |

| Ring Puckering | Influences the overall three-dimensional structure and can be designed to mimic the bioactive conformation of other molecules. mdpi.com | Piperidine nucleosides designed with equatorial nucleobases mimic the bioactive conformation of Immucillins. mdpi.com |

Stereochemical Dependency of Functional Behavior in Trimethylpiperidinamines

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and this compound derivatives are no exception. The piperidine ring in these compounds contains at least one stereocenter at the C3 position, and additional stereocenters can be introduced through substitution. The specific stereochemistry (R or S configuration) at each chiral center can lead to dramatic differences in pharmacological activity, selectivity, and metabolic profiles. researchgate.net

The differential activity of stereoisomers arises from the fact that biological macromolecules, such as receptors and enzymes, are themselves chiral. Consequently, one enantiomer of a chiral drug may bind to its target with much higher affinity than the other. This stereoselectivity is a critical consideration in drug design and development. nih.gov

For instance, studies on piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, in the context of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the stereochemistry of the piperidine core was found to be a critical determinant of activity. nih.gov The introduction of chiral centers into piperidine scaffolds can enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.netresearchgate.net

The functionalization of piperidine derivatives in a site-selective and stereoselective manner is a key challenge and an area of active research. researchgate.netnih.gov The ability to control the stereochemistry during synthesis allows for the preparation of pure enantiomers, which is often a regulatory requirement for chiral drugs.

| Stereochemical Aspect | Impact on Functional Behavior | Illustrative Finding from Piperidine Research |

|---|---|---|

| Enantiomeric Purity | Different enantiomers can have distinct pharmacological activities, with one being active and the other inactive or even toxic. researchgate.net | The (-) isomer of cis-2,3-piperidine dicarboxylic acid exhibits both agonist and antagonist activity, while the (+) isomer is largely inactive. nih.gov |

| Diastereoselectivity | The relative configuration of multiple stereocenters influences the overall shape and biological activity. | The diastereoselectivity of pyridine (B92270) hydrogenation to form piperidines is dependent on the catalyst and reaction conditions. rsc.org |

| Site- and Stereoselective Functionalization | Enables the precise synthesis of desired isomers to optimize biological activity. researchgate.netnih.gov | Rhodium-catalyzed C-H functionalization of piperidines allows for site-selective and stereoselective introduction of functional groups. nih.gov |

Rational Design Principles for Modulating Properties through Structural Modification

The rational design of this compound derivatives with desired properties relies on a deep understanding of the SAR principles discussed above. By systematically modifying the structure of the lead compound, medicinal chemists can fine-tune its pharmacological profile. youtube.com

Key strategies for the rational design of piperidine-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidine core or its substituents with other chemical groups that have similar steric and electronic properties can lead to improved activity or pharmacokinetics.

Conformational Constraint: Introducing rigid elements or specific substitution patterns, such as the gem-dimethyl group in this compound, can lock the molecule in its bioactive conformation, thereby enhancing potency and selectivity. acs.org

Modulation of Physicochemical Properties: Altering substituents to optimize properties like lipophilicity (logP), solubility, and metabolic stability is a crucial aspect of drug design. The introduction of chiral piperidine scaffolds has been shown to be a valuable strategy for modulating these properties. researchgate.netresearchgate.net

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design ligands that fit optimally into the binding site and form favorable interactions.

The modification of piperidine-based inhibitors has shown that even minor changes to the scaffold can significantly impact activity. researchgate.net For example, in a series of piperidine-based inhibitors, modifications at the benzylic group yielded the most potent compounds, indicating this position is highly malleable for improving potency. researchgate.net The introduction of a piperazine (B1678402) ring, a close structural analog of piperidine, is also a common strategy in drug design to improve pharmacokinetic features. nih.gov

The ultimate goal of rational drug design is to develop molecules with high affinity for their intended target, appropriate physicochemical properties for oral bioavailability, and a favorable safety profile. nih.gov

Computational and Theoretical Investigations into 1,5,5 Trimethylpiperidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting various molecular properties of piperidine (B6355638) derivatives. researchgate.netosi.lv For 1,5,5-trimethylpiperidin-3-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered heterocyclic systems. wikipedia.org

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, these calculations can provide values for global reactivity descriptors, which help in understanding the molecule's behavior in chemical reactions.

Table 1: Illustrative Quantum Chemical Properties for a Piperidine Derivative This table presents hypothetical data for this compound based on typical values for similar compounds to illustrate the type of information gained from quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | 1.5 - 2.5 D | Indicates overall polarity of the molecule. |

| HOMO Energy | -6.0 to -5.0 eV | Relates to the electron-donating ability. |

| LUMO Energy | 1.0 to 2.0 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 to 7.0 eV | Indicator of chemical stability and reactivity. |

| Proton Affinity | 220 - 240 kcal/mol | Measures the basicity of the amine group. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound in a simulated biological environment, such as in a solvent like water. researchgate.netmdpi.com An MD simulation would track the movements of each atom in the molecule over time, providing a detailed picture of its conformational landscape.

For a substituted piperidine like this compound, MD simulations can reveal the stability of different chair and boat conformations and the energy barriers for conversion between them. wikipedia.org Key analyses performed on MD trajectories include Root-Mean-Square Deviation (RMSD) to assess structural stability, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of hydrogen bonding patterns with solvent molecules. researchgate.net This information is vital for understanding how the molecule might interact with a biological target, as the conformation of the ligand is a key determinant of its binding affinity. nih.govrsc.org

In Silico Prediction Methods for Potential Activity Profiles (e.g., PASS Software Applications)

In silico tools are widely used to predict the biological activity of novel compounds, saving significant time and resources in the drug discovery process. nih.govbiorxiv.org Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects and mechanisms of action based on the chemical structure of a molecule. clinmedkaz.orgijsdr.org

For this compound, a PASS analysis would involve inputting its structure and receiving a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). clinmedkaz.org Given the prevalence of the piperidine scaffold in pharmacology, the predictions might suggest activities such as enzyme inhibition, receptor antagonism or agonism, or effects on the central nervous system. clinmedkaz.orgnih.govnih.gov For example, many piperidine derivatives are known to interact with targets like cholinesterases or sigma receptors. nih.govresearchgate.net These predictions, while not definitive, provide valuable hypotheses for guiding further experimental testing. biorxiv.org

Table 2: Example of a Simulated PASS Prediction for a Piperidine Derivative This table illustrates the potential output from a PASS analysis for a compound like this compound, highlighting possible biological activities.

| Predicted Activity | Pa (Probably Active) | Pi (Probably Inactive) |

|---|---|---|

| Kinase Inhibitor | > 0.700 | < 0.050 |

| Neurotransmitter Uptake Inhibitor | > 0.650 | < 0.100 |

| Antidyskinetic | > 0.500 | < 0.150 |

| CYP2D6 Inhibitor | > 0.450 | < 0.200 |

Computational Design and Optimization of Piperidine-Based Ligands and Analogs

Computational methods are integral to the rational design and optimization of new ligands based on a core scaffold like piperidine. nih.govresearchgate.net Starting with a hit compound, which could be this compound, computational chemists can design analogs with potentially improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles.

This process often involves structure-based drug design, where the molecule is docked into the active site of a target protein to predict its binding mode and affinity. nih.govnih.gov By analyzing these interactions, modifications can be proposed to the structure of this compound—for instance, adding or removing functional groups—to enhance favorable interactions or remove unfavorable ones. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed, which correlate changes in chemical structure with changes in biological activity to build predictive models that guide the design of more potent compounds. nih.govnih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry can also shed light on the chemical reactions used to synthesize or modify this compound. By modeling the reaction pathways, chemists can understand the underlying mechanisms, identify transition states, and calculate activation energies. researchgate.netnih.govacs.org

For instance, the synthesis of piperidine derivatives often involves catalytic hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions. whiterose.ac.uknih.gov Computational studies can be used to investigate the free energy profile of these reactions, revealing the rate-determining step and explaining observed stereoselectivity. researchgate.netacs.org This knowledge is invaluable for optimizing reaction conditions to improve yields and purity, making the synthesis of complex molecules like this compound more efficient.

Non Clinical Research Applications and Broader Impacts of 1,5,5 Trimethylpiperidin 3 Amine Derivatives

Applications in Targeted Protein Degradation (PROTAC) Systems in Biological Models

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, with proteolysis-targeting chimeras (PROTACs) at its forefront. nih.gov PROTACs are heterobifunctional molecules that recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov The development of drug-like small molecules that can bind to E3 ligases has been a critical breakthrough in this field. nih.gov

While specific applications of 1,5,5-trimethylpiperidin-3-amine itself in published PROTACs are not yet widely documented, the core piperidine (B6355638) scaffold is a key element in the design of ligands for various E3 ligases. The trimethylated structure offers a rigid and defined conformation that can be exploited to achieve specific interactions within the binding pocket of an E3 ligase. The amine group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein.

The general mechanism of a PROTAC is a multi-step process within the cell:

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.

The polyubiquitinated target protein is then recognized and degraded by the proteasome. nih.gov

The potential utility of derivatives of this compound in PROTACs lies in their ability to be developed into novel E3 ligase ligands. The substitution pattern on the piperidine ring can be systematically modified to optimize binding affinity, selectivity, and the physicochemical properties of the resulting PROTAC. Researchers are continually exploring new chemical scaffolds to expand the repertoire of E3 ligases that can be hijacked for targeted protein degradation, and substituted piperidines represent a promising avenue for such investigations.

Utility as Key Intermediates and Building Blocks in Complex Molecule Synthesis

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds. Consequently, substituted piperidines like this compound are valuable building blocks in organic synthesis. The presence of multiple functional groups and stereocenters in such molecules makes them ideal starting points for the construction of more complex molecular architectures.

The amine group on the this compound scaffold can serve as a handle for a variety of chemical transformations, including amidation, alkylation, and arylation. These reactions allow for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs. The trimethylated piperidine core provides a rigid scaffold that can be used to control the spatial orientation of these appended functional groups, which is crucial for optimizing interactions with biological targets.

Aminoazoles, which, like this compound, contain multiple nucleophilic centers, are recognized as excellent building blocks for multicomponent reactions (MCRs). clockss.org MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. clockss.org The principles governing the reactivity of aminoazoles in MCRs can be conceptually extended to substituted piperidine amines. The exocyclic amino group and the ring nitrogen of the piperidine can potentially act as nucleophiles in such reactions, allowing for the rapid construction of complex heterocyclic systems.

The table below illustrates the potential of amine-containing building blocks in multicomponent reactions, drawing a parallel to the potential applications of this compound.

| Reaction Type | Reactants | Product Class | Potential Application |

| Mannich Reaction | Aldehyde, Ketone, Amine | β-Amino Ketone | Synthesis of biologically active compounds |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Calcium channel blockers, antiviral agents |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Diverse libraries for drug screening |

This table represents a conceptual extension of multicomponent reactions to amine-containing scaffolds like this compound.

Role as Organocatalysts or Ligands in Organic Transformations

Chiral amines and their derivatives are widely used as organocatalysts and ligands in asymmetric synthesis. The this compound scaffold, if resolved into its individual enantiomers, has the potential to be utilized in such applications. The amine group can act as a Brønsted base or a Lewis base, activating substrates and controlling the stereochemical outcome of a reaction.

In the context of metal-catalyzed reactions, chiral piperidine-containing ligands can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the transformation. For instance, palladium-catalyzed amination reactions are a powerful tool for forming carbon-nitrogen bonds, and the use of chiral ligands is crucial for achieving high enantioselectivity in these processes.

Furthermore, complexes of cyclic and bicyclic ligands containing amine moieties have found applications as catalysts. mdpi.com The development of novel catalysts is essential for advancing the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. google.com The rigid framework of this compound could provide a robust platform for the design of new ligands with unique steric and electronic properties, potentially leading to catalysts with improved activity and selectivity.

Exploration of Biological Target Engagement by Trimethylpiperidinamine Scaffolds (e.g., Receptors, Enzymes)

The piperidine nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological receptors and enzymes. The specific substitution pattern of this compound provides a distinct three-dimensional structure that can be tailored to interact with the binding sites of various proteins.

The exploration of how this particular scaffold engages with biological targets is an active area of research. The trimethyl substitution can influence the compound's conformational preferences and its ability to fit into a binding pocket. The amine group can participate in key hydrogen bonding interactions or salt bridges with amino acid residues in the target protein.

For example, in the context of enzyme inhibition, the trimethylpiperidinamine scaffold could be designed to mimic the natural substrate or a transition state of an enzymatic reaction. By occupying the active site, such a molecule could block the enzyme's activity, leading to a therapeutic effect. The versatility of boron-containing molecules, which can reversibly bind to heteroatoms like nitrogen, highlights the diverse ways chemical scaffolds can be engineered for biological target engagement. nih.gov

The table below summarizes some classes of biological targets where piperidine-containing molecules have shown activity, suggesting potential areas of investigation for derivatives of this compound.

| Target Class | Examples of Targets | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurology, Psychiatry |

| Ion Channels | Calcium Channels, Sodium Channels | Cardiovascular Disease, Pain |

| Enzymes | Kinases, Proteases, Transferases | Oncology, Infectious Disease |

| Transporters | Dopamine Transporter (DAT) | Neurology |

Development of Advanced Materials Incorporating Piperidine Amine Units

The unique chemical properties of piperidine amines also make them attractive candidates for incorporation into advanced materials. The amine functionality can be used to polymerize or graft these units onto surfaces, creating materials with tailored properties.

For instance, amine-containing materials are extensively studied for carbon dioxide (CO2) capture. researchgate.netgoogle.com The amine groups can reversibly react with CO2, allowing for its selective removal from gas streams. researchgate.net Blends of piperazine (B1678402) (a related cyclic diamine) with other amines are being investigated for this purpose. google.com The specific structure of this compound could offer advantages in terms of CO2 absorption capacity, kinetics, and the energy required for regeneration of the material.

Furthermore, tetrapodal tetraaza ligands based on structures like tris(3-aminopropyl)amine (B1583958) (TRPN) are used in the construction of functional molecules and materials, including metal-organic frameworks (MOFs) and materials for CO2 binding. mdpi.com This highlights the potential for using polyamine scaffolds, including derivatives of piperidine amines, as building blocks for creating porous materials with high surface areas and specific binding properties. Such materials could have applications in gas storage, separation, and catalysis.

The development of advanced materials is a rapidly growing field, and the incorporation of well-defined molecular building blocks like this compound derivatives offers a promising strategy for creating new materials with novel and useful functions.

Future Research Directions and Unaddressed Scientific Inquiries

Development of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted piperidines is a well-established field, yet the development of green and efficient methods remains a priority. nih.govajchem-a.com Current research often focuses on reducing hazardous reagents, minimizing reaction steps, and utilizing sustainable resources.

Future research into the synthesis of 1,5,5-trimethylpiperidin-3-amine should prioritize pathways that are both novel and sustainable. Classic methods like the reduction of corresponding pyridine (B92270) precursors are often effective but can require harsh conditions and expensive metal catalysts. nih.gov More contemporary and "green" approaches could be explored:

Biocatalysis: Employing enzymes to catalyze key steps could offer high stereoselectivity under mild conditions, which is particularly relevant given the chiral center at C3 of the target molecule.

Flow Chemistry: Continuous-flow reactors could enable safer handling of reactive intermediates, improve heat and mass transfer, and allow for easier scalability compared to traditional batch processes.

Multicomponent Reactions: Designing a one-pot reaction where multiple starting materials combine to form the target molecule would significantly improve atom economy and reduce waste from intermediate purification steps. researchgate.net

Catalysis with Earth-Abundant Metals: Investigating catalysts based on iron or cobalt instead of precious metals like palladium or rhodium would align with green chemistry principles by reducing cost and environmental impact. nih.gov

A comparative table of potential synthetic strategies is presented below, outlining hypothetical parameters that would need to be investigated.

| Synthetic Strategy | Potential Catalyst | Hypothetical Advantages | Key Research Question |

| Reductive Amination of a Ketone Precursor | Heterogeneous (e.g., Ni, Co) or Homogeneous | High potential yield, direct formation of amine | Can stereoselectivity at the C3 position be controlled? |

| Intramolecular Cyclization | Gold or Iron-based catalysts | Milder reaction conditions, potential for cascade reactions | What is the optimal precursor for high-yield cyclization? nih.gov |

| Green Hydrogenation of Pyridine | Water-tolerant catalysts | Use of water as a solvent, reduced environmental impact | Development of a suitable pyridine precursor for 1,5,5-trimethyl substitution. nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) complexes | Effective for creating substituted piperidines | Can side reactions be minimized to improve yield? nih.gov |

Integration of Artificial Intelligence and Machine Learning in Derivative Design

For this compound, AI and ML could be instrumental in exploring its therapeutic potential. Future research in this domain would involve:

Predictive Modeling: Training ML models on existing datasets of piperidine (B6355638) derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of this compound. mdpi.com This can help prioritize which derivatives to synthesize, saving time and resources.

Generative Models: Using generative AI, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design a virtual library of novel derivatives. mdpi.com These models can explore a vast chemical space to propose structures with optimized properties for specific biological targets.

Structure-Based Design: If a biological target is identified, AI tools like AlphaFold can predict the protein structure, enabling computational docking studies to understand how derivatives of this compound might bind and to guide the design of more potent and selective ligands. oxfordglobal.com

The workflow for such an approach is outlined below.

| AI/ML Application | Objective | Required Data / Tools | Expected Outcome |

| QSAR Modeling | Predict biological activity (e.g., anticancer, antiviral) | Data on known active piperidine analogs | A predictive model to screen virtual derivatives. slideshare.net |

| Generative Chemistry | Design novel derivatives with improved properties | Generative models (RNNs, GANs), desired property profiles | A library of synthetically accessible, novel molecules. mdpi.com |

| Molecular Docking | Elucidate binding mode to a specific protein target | 3D structure of the target protein (from PDB or AlphaFold) | Understanding of key interactions and a basis for optimization. nih.gov |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity | Pre-trained models on large chemical datasets | Early-stage risk assessment of drug-likeness. nih.gov |

Comprehensive Elucidation of Reaction Mechanisms and Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. For polysubstituted piperidines, reaction pathways can be complex, involving transient intermediates and competing reaction channels. nih.govrsc.org

Future research should aim to fully elucidate the mechanisms of reactions used to synthesize and functionalize this compound. Key areas of inquiry include:

Stereochemical Control: Investigating the factors that govern the stereochemical outcome of the C3-amine introduction. This would involve studying the transition states of key reaction steps using both experimental techniques (like kinetic studies) and computational modeling.

Intermediate Trapping and Characterization: Using spectroscopic methods (e.g., in-situ NMR, rapid-injection mass spectrometry) to detect and characterize short-lived intermediates, such as iminium ions or radical species, that may form during cyclization or functionalization reactions. nih.gov

Computational Analysis: Employing Density Functional Theory (DFT) calculations to map the potential energy surfaces of proposed reaction pathways. This can provide insights into activation barriers, transition state geometries, and the thermodynamic favorability of different outcomes, explaining observed regioselectivity and stereoselectivity. acs.org

Expansion of Non-Biological Applications and Material Science Contributions

While piperidines are predominantly studied for their pharmacological applications, their unique structural and chemical properties also make them valuable in material science. wikipedia.orgresearchgate.net Piperidine and its derivatives are used as building blocks for polymers, as catalysts, and as solvents. wikipedia.orggoogle.com

Future investigations should explore the potential of this compound beyond the biological realm. The presence of a primary amine, a tertiary amine, and bulky alkyl groups offers multiple avenues for incorporation into new materials:

Polymer Synthesis: The primary amine group could serve as a monomer for the synthesis of novel polyamides or polyimides. The rigid, sterically hindered piperidine ring could impart unique thermal and mechanical properties to the resulting polymers.

Epoxy Curing Agents: Diamines are widely used as hardeners for epoxy resins. The distinct reactivity of the primary and tertiary amines in this compound could lead to resins with tailored curing profiles and final properties.

Corrosion Inhibitors: Amine-containing compounds are often effective corrosion inhibitors for metals. The specific structure of this molecule could offer superior performance in protecting metal surfaces in various environments.

A table of potential material science applications is provided below.

| Application Area | Role of this compound | Potential Advantage | Key Research Metric |

| Polymer Chemistry | Monomer | Introduction of a rigid, sterically hindered scaffold | Glass transition temperature, thermal stability, mechanical strength |

| Adhesives & Coatings | Epoxy Resin Curing Agent | Controlled reactivity due to two different amine types | Curing kinetics, adhesion strength, chemical resistance |

| Metal Protection | Corrosion Inhibitor | Adsorption onto metal surfaces via nitrogen lone pairs | Inhibition efficiency (e.g., via electrochemical studies) |

| Catalysis | Organocatalyst Base | Steric hindrance may influence selectivity in base-catalyzed reactions | Catalytic turnover number, enantiomeric excess (if applicable) |

Q & A

Q. What are the common synthetic routes for 1,5,5-trimethylpiperidin-3-amine, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves cyclization of amine precursors with carbonyl compounds under acidic or basic conditions. For example, phosphorus pentoxide (P₂O₅) combined with amine hydrochlorides can facilitate cyclization at elevated temperatures (e.g., 240°C), as demonstrated in the synthesis of structurally similar piperidine derivatives . Solvent choice (e.g., polar aprotic solvents like DMF) and catalyst selection (e.g., MnO₂ or CuO for dehydrogenation) significantly impact yield and purity. Reaction optimization should include controlled heating rates and inert atmospheres to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying methyl group positions and amine functionality. For instance, ¹H NMR peaks near δ 1.2–1.5 ppm indicate methyl groups on the piperidine ring, while amine protons appear as broad singlets (~δ 2.5–3.0 ppm). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Cross-referencing with literature data for analogous compounds (e.g., 4-methylpiperidine derivatives) ensures structural validation .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Isolation challenges include separating the target amine from unreacted starting materials (e.g., secondary amines) and byproducts (e.g., dehydrogenated intermediates). Techniques such as column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or fractional distillation under reduced pressure are recommended. Purity assessment via thin-layer chromatography (TLC) with ninhydrin staining aids in tracking amine-containing fractions .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) predict the biological activity of this compound derivatives?

- Methodological Answer : 3D-QSAR models correlate structural features (e.g., methyl group placement, amine basicity) with activity. For example, antileukemic activity in pyrazolo[1,5-a]pyrimidine derivatives was linked to electron-withdrawing substituents and hydrophobic interactions . Use software like Schrödinger Suite or MOE to generate pharmacophore models, and validate predictions with in vitro assays (e.g., cytotoxicity testing against leukemia cell lines).

Q. How should researchers resolve contradictions between experimental data and literature reports on reaction yields?

- Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent purity, catalyst aging). Conduct a systematic review of variables (temperature, stoichiometry) using Design of Experiments (DoE) frameworks. For instance, replicate reactions under reported conditions while controlling for moisture or oxygen levels. Compare results with prior studies (e.g., phosphoramide syntheses ) and use statistical tools (ANOVA) to identify significant factors .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce stereoselectivity. For example, enantioselective hydrogenation of imine precursors using chiral phosphine ligands achieves >90% enantiomeric excess (ee). Monitor ee via chiral HPLC with a Crownpak CR-I column and polarimetric detection .

Key Recommendations for Researchers

- Experimental Design : Use DoE to systematically vary reaction parameters and reduce variability .

- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., DFT calculations for NMR shifts) .

- Biological Studies : Prioritize mechanism-of-action studies (e.g., RNA-seq for pathway analysis) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.